(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate
Overview
Description
“(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate” is a chemical compound with the CAS Number: 574007-62-8 . It has a molecular weight of 214.31 and its IUPAC name is tert-butyl (2R,6R)-2,6-dimethyl-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound appears as a light yellow liquid . It should be stored at 0-8 °C . The compound is shipped at room temperature .
Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis and applications of a new chiral auxiliary, highlighting the versatility of similar compounds in enantioselective synthesis. The research demonstrated the utility of tert-butyl-based chiral auxiliaries in dipeptide synthesis and their effectiveness in producing enantiomerically pure compounds through various transformations, including Michael additions and alkylations with excellent selectivities (Studer, Hintermann, & Seebach, 1995).
Structural Insights
Another study provided structural insights into a six-membered ring ester related to tert-butyl piperazine derivatives, demonstrating the compound's distorted half-chair configuration and its hydrogen bonding patterns. This work contributes to understanding the structural properties of tert-butyl piperazine carboxylates, which is essential for designing compounds with desired chemical and physical properties (Kolter, Rübsam, Giannis, & Nieger, 1996).
Chemical Transformations
Research on the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate presented a method for synthesizing tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. These compounds are valuable synthons for preparing diverse piperidine derivatives, illustrating the compound's role in facilitating the synthesis of potentially bioactive molecules (Moskalenko & Boev, 2014).
Application in Drug Design
A study on the synthesis of functionalized amino acid derivatives explored the potential of tert-butyl-based compounds in designing new anticancer agents. The research identified specific compounds with promising cytotoxicity against human cancer cell lines, indicating the relevance of tert-butyl piperazine derivatives in medicinal chemistry and drug development (Kumar et al., 2009).
Safety and Hazards
The compound has several hazard statements: it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
tert-butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOGBIZGALIITO-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](N1C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680500 | |
Record name | tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6R)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate | |
CAS RN |
574007-62-8 | |
Record name | tert-Butyl (2R,6R)-2,6-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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